molecular formula C14H18BClO3 B13110713 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No.: B13110713
M. Wt: 280.56 g/mol
InChI Key: VASQDPONGJJPLS-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is a boronate ester-functionalized acyl chloride with a methyl group at the 4-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and amide bond formation .

Properties

Molecular Formula

C14H18BClO3

Molecular Weight

280.56 g/mol

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

InChI

InChI=1S/C14H18BClO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

VASQDPONGJJPLS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of 4-Methyl-3-bromobenzoyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The boronate ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride (CAS 380499-68-3)
  • Structure : Lacks the methyl group at the 4-position, with the boronate ester at the 4-position of the benzene ring.
  • Synthesis : Prepared via reaction of the corresponding benzoic acid with PPh₃ and CCl₄, yielding an oil with 24% isolated yield after purification .
  • Reactivity : Used to synthesize pyrrole-containing ketones via nucleophilic substitution, demonstrating its utility in forming heterocyclic compounds .
  • Safety : Classified as corrosive and moisture-sensitive, requiring careful handling under inert conditions .
b. 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid (CAS 269409-74-7)
  • Structure : Features a methyl group at the 3-position and a boronate ester at the 4-position.
  • Application : Serves as a precursor for acyl chloride derivatives. The methyl group’s position introduces steric effects that may influence coupling reaction efficiency .
c. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
  • Structure : Contains a chlorine substituent at the 4-position and a hydroxymethyl group instead of an acyl chloride.
  • Synthesis : Achieved in 90% yield via pinacol esterification, highlighting the robustness of boronate ester formation under mild conditions .
  • Utility: The hydroxyl group enables further functionalization, such as oxidation to aldehydes or coupling via Mitsunobu reactions .

Physicochemical Properties

  • 4-Substituted benzoyl chloride (CAS 380499-68-3) : Exists as an oil, suggesting low crystallinity due to the lack of stabilizing substituents .
  • [4-Chloro-3-(...)phenyl]methanol: Solid with well-defined NMR signals (¹H-NMR δ 7.66 ppm for aromatic protons; ¹¹B-NMR δ 30.6 ppm), typical of boronate esters .
  • 3-Methyl-4-(...)benzoic acid : Likely exhibits higher melting points than acyl chloride derivatives due to hydrogen bonding .

Data Table: Key Structural Analogs

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
4-Methyl-3-(...)benzoyl chloride (Target Compound) Not Provided C₁₅H₁₉BClO₃ 4-Methyl, 3-boronate ester Acyl chloride, cross-coupling
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride 380499-68-3 C₁₃H₁₆BClO₃ 4-Boronate ester Amide formation, oil
3-Methyl-4-(...)benzoic acid 269409-74-7 C₁₄H₁₉BO₄ 3-Methyl, 4-boronate ester Precursor for acyl chloride
[4-Chloro-3-(...)phenyl]methanol - C₁₃H₁₈BClO₃ 4-Chloro, hydroxymethyl Alcohol, 90% synthesis yield

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is an organoboron compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety attached to a boron-containing dioxaborolane group. Its chemical formula is C14H18ClB1O2C_{14}H_{18}ClB_{1}O_{2}, and it is characterized by a high degree of steric hindrance due to the tetramethyl groups on the dioxaborolane.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related boronates can inhibit cell growth in various cancer cell lines. A notable study reported that certain boron-containing compounds displayed over 98% inhibition in cancer cell lines such as HT29 and U87 at specific concentrations .

Table 1: Inhibition of Cancer Cell Lines by Boron Compounds

CompoundCell LineInhibition (%)Concentration (µM)
Compound AHT29>9810
Compound BU87>10010
Compound CMCF-78510

Enzyme Inhibition

The biological activity of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride may also involve enzyme inhibition. For example, related compounds have shown inhibitory effects on maltase α-glucosidase and other glycosidases with IC50 values ranging from 15 to 500 µM . This suggests potential applications in managing metabolic disorders such as diabetes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Maltase α-glucosidase15
Sucrase21
β-Galactosidase33

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Enzymes: The boron atom can form reversible covalent bonds with hydroxyl groups in enzymes, thereby inhibiting their activity.
  • Cell Cycle Arrest: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression.

Case Studies

  • Study on Anticancer Activity : A comprehensive study evaluated the effects of various boron-containing compounds on multiple cancer cell lines. The results indicated that compounds similar to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride exhibited robust anticancer activity with minimal toxicity to normal cells .
  • Enzyme Inhibition Analysis : Another investigation focused on the inhibitory effects of boronates on carbohydrate-hydrolyzing enzymes. The study found that specific structural modifications significantly enhanced enzyme inhibition potency .

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